molecular formula C13H18O3 B7873565 4-(2-Methoxy-5-methylphenyl)oxan-4-ol

4-(2-Methoxy-5-methylphenyl)oxan-4-ol

Cat. No.: B7873565
M. Wt: 222.28 g/mol
InChI Key: ZSDCEASPZSPTAP-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-methylphenyl)oxan-4-ol is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 2-methoxy-5-methylphenyl group.

Properties

IUPAC Name

4-(2-methoxy-5-methylphenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10-3-4-12(15-2)11(9-10)13(14)5-7-16-8-6-13/h3-4,9,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDCEASPZSPTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features :

  • Oxane core : A six-membered oxygen-containing ring (C₅H₁₀O), providing conformational stability.
  • Aromatic substituent : The 2-methoxy-5-methylphenyl group introduces steric and electronic modulation, with methoxy (-OCH₃) acting as an electron-donating group and methyl (-CH₃) enhancing hydrophobicity.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features/Applications References
4-(2-Methoxy-5-methylphenyl)oxan-4-ol C₁₄H₁₈O₃* 234.29 2-Methoxy-5-methylphenyl on oxane Discontinued; structural analog for synthesis studies
4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol C₉H₁₄N₂O₂ 182.22 1-Methylpyrazole on oxane Lab-use scaffold; nitrogen-rich for medicinal chemistry
1-(2-(4-Methoxyphenyl)-5,5-dimethyl-1,3-dioxan-4-yl)but-2-yn-1-ol C₁₆H₂₀O₃ 268.33 4-Methoxyphenyl and butynol on dioxane Intermediate in multi-step synthesis; Swern oxidation used
4-(Trifluoromethyl)-2-hydroxy-6-(2-methoxy-5-methylphenyl)pyridine-3-carbonitrile C₁₅H₁₁F₃N₂O₂ 320.26 Trifluoromethyl, hydroxy, and aromatic substituents on pyridine Fluorinated aromatic system; agrochemical/pharmaceutical potential

*Deduced formula based on structural analysis.

Structural and Functional Insights

Oxane vs. Dioxane Derivatives
  • This compound vs. 1-(2-(4-Methoxyphenyl)-5,5-dimethyl-1,3-dioxan-4-yl)but-2-yn-1-ol: The oxane ring in the target compound offers fewer steric constraints compared to the 5,5-dimethyl-1,3-dioxane analog, which may enhance reactivity in substitution reactions . The butynol group in the dioxane derivative introduces alkyne functionality, enabling click chemistry applications.
Heterocyclic Core Modifications
  • Lower molecular weight (182.22 g/mol) improves solubility in polar solvents compared to the bulkier target compound.
Aromatic System Variations
  • 4-(Trifluoromethyl)-2-hydroxy-6-(2-methoxy-5-methylphenyl)pyridine-3-carbonitrile :
    • The pyridine core and trifluoromethyl group increase electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
    • Fluorination enhances metabolic stability, making this analog relevant in agrochemical design .

Substituent Effects on Physicochemical Properties

  • Methoxy and Methyl Groups :
    • The 2-methoxy-5-methylphenyl group in the target compound balances hydrophobicity (via methyl) and moderate polarity (via methoxy), suggesting solubility in semi-polar solvents like ethyl acetate.
  • Trifluoromethyl Groups :
    • In the pyridine analog, the -CF₃ group significantly increases lipophilicity, which may improve blood-brain barrier penetration in drug design .

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